2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N5O3/c1-3-30-21-20(14(2)27-30)28(13-19(31)26-18-10-8-17(25)9-11-18)23(33)29(22(21)32)12-15-4-6-16(24)7-5-15/h4-11H,3,12-13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWRJONUADMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound exhibits notable biological activities that have been the focus of various studies:
- Antitumor Activity : Research indicates that compounds with similar pyrazolo[4,3-d]pyrimidine structures can inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. The presence of fluorine substituents enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. The dioxo groups in its structure are believed to play a role in its interaction with microbial targets.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes relevant to various diseases, including cancer and bacterial infections. Inhibitory assays demonstrate its potential as a lead compound for developing enzyme inhibitors.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes that may include:
- Microwave-assisted synthesis : This method has been reported to enhance yields and reduce reaction times significantly.
- Reduction reactions : The dioxo groups can be reduced to yield different derivatives with potentially varied biological activities.
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives. The findings indicated that modifications to the core structure could lead to improved potency against specific cancer cell lines.
- Antimicrobial Testing : Research conducted by a team at a pharmaceutical laboratory assessed the antimicrobial efficacy of compounds similar to 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide against Gram-positive and Gram-negative bacteria. Results showed promising activity, warranting further investigation into its mechanisms of action.
- Enzyme Inhibition Studies : A recent publication examined the inhibitory effects of this compound on specific kinases involved in cancer progression. The results indicated potential as a therapeutic agent targeting these enzymes.
Potential Applications
The diverse biological activities and synthetic versatility of this compound suggest several potential applications:
- Development of novel anticancer therapies.
- Formulation of new antimicrobial agents.
- Creation of enzyme inhibitors for therapeutic use in various diseases.
Comparison with Similar Compounds
Key Observations:
Position 6 Modifications :
- The target compound’s 4-fluorobenzyl group contrasts with 2-phenylethyl () and 4-methoxybenzyl (). Fluorine’s electronegativity may improve target binding compared to methoxy’s electron-donating effects .
- The 4-chlorophenyl group in increases lipophilicity but may reduce metabolic stability compared to fluorine .
Acetamide Side Chain :
- The N-(4-fluorophenyl) group is conserved in the target compound and , suggesting its role in maintaining target interaction. In contrast, uses N-(4-fluorobenzyl) , which may alter solubility .
Hypothesized Bioactivity Based on Structural Analogues
- Anticancer Potential: Fluorinated pyrazolo-pyrimidinones (e.g., ’s chromenone derivatives) have shown activity in protozoal and mycobacterial models, suggesting the target compound may exhibit similar bioactivity .
- Ferroptosis Induction : highlights fluorinated compounds’ ability to selectively induce ferroptosis in cancer cells, a mechanism possibly shared by the target compound due to its fluorophenyl groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrazolo-pyrimidinone cores and subsequent functionalization. Key steps include:
- Reagent selection : Use of phosphorus oxychloride for cyclization and acetic anhydride for acetylation .
- Temperature control : Refluxing in chloroform or DMF at 80–100°C for 8–12 hours to ensure complete reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve ≥95% purity .
- Critical parameters : Monitor pH during amide coupling (e.g., using HATU/DIPEA) to avoid side reactions.
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituents (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.3 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 496.17) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
Q. What solvents and storage conditions are recommended for stability studies?
- Solubility : DMSO (≥50 mg/mL) for in vitro assays; ethanol or acetonitrile for analytical preparations .
- Storage : –20°C in airtight, light-protected vials to prevent hydrolysis of the acetamide moiety .
Advanced Research Questions
Q. How can computational modeling predict binding affinities or metabolic pathways for this compound?
- Approach :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the pyrazolo-pyrimidinone core’s hydrogen-bonding potential .
- ADMET prediction : SwissADME or ProTox-II to evaluate permeability, CYP450 interactions, and toxicity risks .
- Validation : Cross-reference with experimental IC50 values from kinase inhibition assays .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?
- Hypothesis testing :
- Dose-response curves : Re-evaluate activity at varying concentrations (1 nM–100 µM) to identify off-target effects .
- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Modification hotspots :
- Fluorobenzyl group : Replace with chlorobenzyl or trifluoromethyl groups to alter lipophilicity and target engagement .
- Acetamide side chain : Introduce sulfonamide or urea moieties to improve solubility and pharmacokinetics .
- Synthetic validation : Parallel synthesis using microwave-assisted reactions to rapidly generate analogs .
Q. What methodologies quantify metabolic stability in hepatic microsomes or plasma?
- In vitro protocols :
- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH regeneration systems; monitor degradation via LC-MS/MS over 60 minutes .
- Plasma stability : Incubate compound in rat/human plasma (37°C, 24 hours); calculate half-life using first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
